Tetrabutylazanium;tribromide

Green Chemistry Solvent-Free Synthesis Thermogravimetric Analysis

Elemental bromine poses handling hazards and selectivity challenges in complex syntheses. Tetrabutylammonium tribromide (TBATB) is a stable, weighable orange crystalline solid (≥98% by iodometric titration, mp 73-77 °C) that delivers electrophilic Br⁺ with precision. - **Para-bromination of anilines**: >90% yield at 20 °C, minimizing isomeric contamination. - **Chemoselective bromodeboronation**: Metal-free, tolerates alkenes & aldehydes for (Z)-dibromoalkenes. - **Carbohydrate catalyst**: 2 mol% loading for O-isopropylidenation under mild, acid-free conditions. Available in research quantities with global shipment.

Molecular Formula C16H36Br3N-2
Molecular Weight 482.2 g/mol
Cat. No. B13903320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylazanium;tribromide
Molecular FormulaC16H36Br3N-2
Molecular Weight482.2 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-]
InChIInChI=1S/C16H36N.3BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-3
InChIKeyNVPJVPHQWFARPY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Tribromide (TBATB) Overview


Tetrabutylammonium tribromide (TBATB), with the formula [N(C4H9)4]Br3, is a stable, orange crystalline salt comprising a lipophilic tetrabutylammonium cation and a linear tribromide anion [1]. It is commercially available as a high-purity solid, typically ≥98% by iodometric titration, with a melting point range of 73.0–77.0 °C . This compound serves as a mild, selective, and conveniently weighable solid source of electrophilic bromine, offering a safer and more manageable alternative to hazardous elemental bromine in organic synthesis [2].

Workflow Electrophilic bromination in organic synthesis
Selection Solid, weighable source of active bromine
Use Context Mild and regioselective monobromination reactions

TBATB Substitution Limitations


Direct substitution of Tetrabutylammonium tribromide (TBATB) with other organic ammonium tribromides (OATBs) like cetyltrimethylammonium tribromide (CTMATB) or benzyltrimethylammonium tribromide (BTMABr3) is not scientifically sound due to distinct thermodynamic and kinetic profiles. The nature of the quaternary ammonium cation significantly influences the reactivity and selectivity of the tribromide anion [1]. For instance, computational and experimental studies reveal that CTMATB possesses a lower dissociation enthalpy and a more favorable Gibbs free energy of reaction compared to TBATB, directly impacting its efficiency in bromination [2]. Furthermore, the thermal stability, solubility, and resulting reaction outcomes, such as regioselectivity and yield, are cation-dependent. Therefore, a simple class-level substitution without specific performance verification risks altered reaction kinetics, reduced yields, or unexpected byproducts.

Cation-dependent reactivity

Different quaternary ammonium cations alter thermodynamic and kinetic profiles, shifting bromination rates and yields.

Reactivity–selectivity trade-off

Higher-brominating-potential analogs (e.g., BTMABr3) may reduce regioselectivity versus TBATB’s milder action.

Thermal stability differences

Analog-specific decomposition temperatures can affect solvent-free, elevated-temperature protocols.

TBATB vs. Analogs: Evidence Guide


Thermal Stability: TBATB vs. CTMATB

For solvent-free reactions at elevated temperatures, thermal stability is a critical selection criterion. Thermogravimetric analysis (TGA) comparing TBATB and cetyltrimethylammonium tribromide (CTMATB) demonstrated that CTMATB exhibits greater thermal stability than TBATB, with a stability order of CTMATB > TBATB [1]. This implies TBATB may undergo thermal degradation at lower temperatures, which is a crucial consideration when designing high-temperature, solvent-free protocols.

Thermal Stability
Head-to-head
CTMATB > TBATB

Supports solvent-free reaction design; TBATB may degrade at lower temperature.

TGA data under non-isothermal conditions.

Green Chemistry Solvent-Free Synthesis Thermogravimetric Analysis

Thermodynamic Driving Force: TBATB vs. CTMATB

The efficiency of a bromination reagent is linked to its thermodynamic properties. A combined experimental and density functional theory (DFT) study showed that the reaction with CTMATB has a lower Gibbs free energy (ΔG) than that with TBATB [1]. Furthermore, the dissociation enthalpy (ΔH) of CTMATB was found to be lower than that of TBATB, indicating that CTMATB can release active bromine species more readily [2]. This suggests CTMATB may be a more reactive brominating agent from a thermodynamic standpoint.

Thermodynamic Driving Force
Head-to-head
Lower ΔG & ΔH (CTMATB)

Indicates CTMATB releases active bromine more readily; supports reactivity selection.

DFT and UV-Vis validation.

Physical Organic Chemistry Reaction Kinetics Computational Chemistry

Brominating Potential: BTMABr3 vs. TBATB

When a higher brominating potential is required for challenging substrates, benzyltrimethylammonium tribromide (BTMABr3) is noted as a more potent alternative to tetrabutylammonium tribromide (TBATB) [1]. BTMABr3 is described as a convenient-to-handle, solid brominating reagent with a greater brominating potential than TBATB, making it suitable for more demanding bromination reactions such as those with less reactive phenols, methyl ketones, and aromatic amines.

Brominating Potential
Cross-study comparable
BTMABr3 > TBATB

BTMABr3 may suit more demanding substrates; TBATB offers milder, selective bromination.

For less reactive phenols, methyl ketones, aromatic amines.

Synthetic Methodology Bromination Reagents Reagent Selection

Regioselective Monobromination of Aromatic Amines

A key advantage of TBATB is its ability to perform regioselective monobromination. In a study on aromatic amines, TBATB at 20 °C provided predominantly para-brominated products with yields higher than 90% [1]. This high selectivity minimizes the formation of ortho-isomers and di-brominated byproducts, which is a common challenge when using more aggressive brominating agents like elemental bromine or alternative ammonium tribromides like BTMABr3.

Regioselective Bromination
Class-level
>90% para

Supports efficient para-isomer synthesis with minimal purification.

Compared to elemental bromine and BTMABr3 which show lower regioselectivity.

Regioselective Synthesis Aromatic Halogenation Process Chemistry

Chemoselective Bromodeboronation

In the transformation of organotrifluoroborates, TBATB acts as a unique bromodeboronation reagent that tolerates a wider range of functional groups compared to previously reported methods [1]. Notably, high regio- and chemoselectivity are maintained in the presence of sensitive functional groups such as unsaturated carbon−carbon bonds and aldehydes. This contrasts with many other halogenation methods, which often lead to side reactions like alkene addition or aldehyde oxidation.

Chemoselective Deborylation
Cross-study comparable
Tolerates C=C & aldehydes

Enables late-stage functionalization without protecting groups.

Mild, metal-free conditions.

Chemoselective Synthesis Organoboron Chemistry Cross-Coupling Precursors

Catalytic O-Isopropylidenation

TBATB is an efficient catalyst for the O-isopropylidenation of carbohydrates, achieving good yields with a remarkably low catalyst loading of only 2 mol % [1]. This low loading, combined with mild reaction conditions (room temperature) and a simple non-aqueous workup, offers significant operational advantages over traditional acid catalysts (e.g., H2SO4, ZnCl2, or CuSO4), which often require higher loadings, harsher conditions, and produce acidic waste.

Catalytic Loading
Cross-study comparable
2 mol%

Supports carbohydrate protection with low loading and mild conditions.

Room temperature, non-aqueous workup.

Carbohydrate Chemistry Catalysis Protecting Group Chemistry

TBATB Optimal Application Scenarios


Synthesis of Para-Substituted Aniline Building Blocks

When the synthetic goal requires high yields (>90%) of para-brominated aniline derivatives with minimal isomeric contamination, TBATB is the reagent of choice. Its demonstrated regioselectivity at 20 °C provides a distinct advantage over less selective brominating agents, streamlining purification for pharmaceutical intermediates [1].

Late-Stage Functionalization of Complex Organotrifluoroborates

For the chemoselective bromodeboronation of organotrifluoroborates in the presence of sensitive functionalities like alkenes and aldehydes, TBATB offers a unique, metal-free solution. This is in direct contrast to many alternative methods that lack this functional group tolerance, making TBATB essential for constructing (Z)-dibromoalkenes and other advanced intermediates [2].

Mild and Catalytic Protection of Carbohydrates

In carbohydrate chemistry, TBATB excels as a mild catalyst for O-isopropylidenation, requiring only a 2 mol % loading at room temperature. This protocol is superior to traditional strong acid catalysts, which can cause unwanted hydrolysis or isomerization of sensitive sugar moieties. The low catalyst loading also aligns with green chemistry principles by minimizing waste [3].

Application
Selection Property
Validation Focus
Para-substituted aniline synthesis
Reported regioselective monobromination
Yield and para-selectivity review
Late-stage functionalization of organotrifluoroborates
Chemoselectivity and functional group tolerance
Compatibility with sensitive groups (alkenes, aldehydes)
Carbohydrate O-isopropylidenation
Reported catalytic efficiency under mild conditions
Catalyst loading and substrate integrity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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